molecular formula C20H24K2N8O7 B13852480 DL-Methotrexate dipotassium salt dihydrate

DL-Methotrexate dipotassium salt dihydrate

Cat. No.: B13852480
M. Wt: 566.7 g/mol
InChI Key: YGBUKLKHEDROGE-UHFFFAOYSA-L
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Chemical Reactions Analysis

DL-Methotrexate dipotassium salt dihydrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DL-Methotrexate dipotassium salt dihydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic applications, particularly in cancer research, due to its structural similarity to methotrexate, a known chemotherapeutic agent.

    Industry: The compound is used in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of DL-Methotrexate dipotassium salt dihydrate involves its interaction with specific molecular targets and pathways. It is believed to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

DL-Methotrexate dipotassium salt dihydrate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H24K2N8O7

Molecular Weight

566.7 g/mol

IUPAC Name

dipotassium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;dihydrate

InChI

InChI=1S/C20H22N8O5.2K.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;;2*1H2/q;2*+1;;/p-2

InChI Key

YGBUKLKHEDROGE-UHFFFAOYSA-L

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.[K+].[K+]

Origin of Product

United States

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